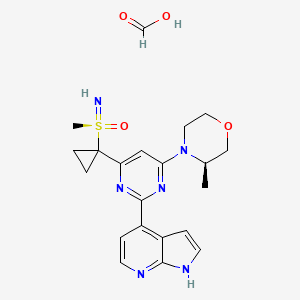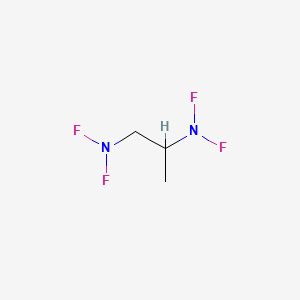
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is an ester compound that is often used in scientific research. It is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate typically involves esterification reactions. One common method is the reaction of hexanoic acid with propane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration. The final product is typically purified using industrial-scale distillation or crystallization methods.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated esters.
Wissenschaftliche Forschungsanwendungen
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a model compound in lipid research.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of 3-(Hexanoyloxy)propane-1,2-diyl dipalmitate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific enzymes, altering their activity and influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hexadecyloxy)propane-1,2-diyl dioleate
- 2-(Decanoyloxy)propane-1,3-diyl dioctanoate
Uniqueness
3-(Hexanoyloxy)propane-1,2-diyl dipalmitate is unique due to its specific ester linkage and fatty acid composition. This gives it distinct physical and chemical properties compared to similar compounds. For example, its melting point, solubility, and reactivity may differ significantly from those of 3-(Hexadecyloxy)propane-1,2-diyl dioleate and 2-(Decanoyloxy)propane-1,3-diyl dioctanoate .
Eigenschaften
Molekularformel |
C41H78O6 |
|---|---|
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-12-14-16-18-20-22-24-26-28-31-34-40(43)46-37-38(36-45-39(42)33-30-9-6-3)47-41(44)35-32-29-27-25-23-21-19-17-15-13-11-8-5-2/h38H,4-37H2,1-3H3 |
InChI-Schlüssel |
SAYUNMDZOOEJHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)



![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)







